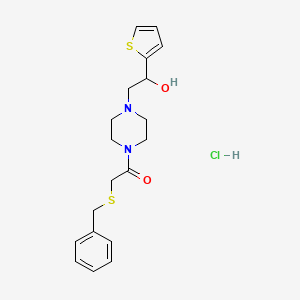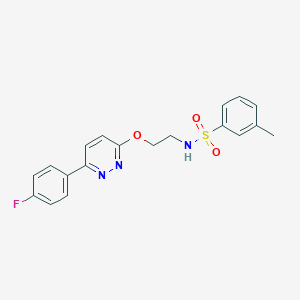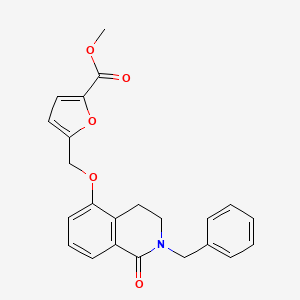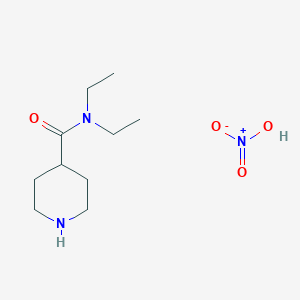
1-(4-Amino-2,6-difluorophenyl)azetidin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-(4-Amino-2,6-difluorophenyl)azetidin-3-ol” is a chemical compound with the CAS Number: 1866030-46-7 . It has a molecular weight of 200.19 . The compound is in powder form and is typically stored at a temperature of 4 degrees Celsius .
Molecular Structure Analysis
The IUPAC name of this compound is this compound . The InChI code is 1S/C9H10F2N2O/c10-7-1-5(12)2-8(11)9(7)13-3-6(14)4-13/h1-2,6,14H,3-4,12H2 . This code provides a unique representation of the molecule’s structure.
Physical And Chemical Properties Analysis
The compound “this compound” is a powder . It has a molecular weight of 200.19 . The compound is typically stored at a temperature of 4 degrees Celsius .
科学的研究の応用
Synthesis and Biochemical Evaluation as Antitumor Agents
A series of 3-phenoxy-1,4-diarylazetidin-2-ones demonstrated significant antiproliferative compounds through structure-activity relationship investigations. These compounds, including ones with similar structural motifs to 1-(4-Amino-2,6-difluorophenyl)azetidin-3-ol, exhibited potent inhibitory effects on MCF-7 breast cancer cells, interfered with tubulin polymerization, disrupted microtubular structures, and induced apoptosis. Specifically, compounds showed IC50 values in the nanomolar range and interacted at the colchicine-binding site on β-tubulin, highlighting their potential for clinical development as antitumor agents Greene et al., 2016.
Building Blocks for Biologically Important Compounds
Azetidin-2-one structures serve as versatile intermediates for synthesizing a wide array of organic molecules, leveraging the strain energy of the four-membered cyclic lactam. This includes the synthesis of aromatic beta-amino acids, peptides, polyamines, and other compounds lacking the beta-lactam ring structure. The development of methodologies based on the beta-lactam nucleus, termed 'the beta-lactam synthon methods', underlines the synthetic utility of these compounds in creating biologically significant molecules Deshmukh et al., 2004.
Antibacterial Applications
The synthesis and evaluation of 7-azetidinylquinolones demonstrated these compounds' effectiveness against Gram-positive and Gram-negative bacteria. The structural modification to incorporate the azetidine moiety into quinolone and naphthyridine scaffolds resulted in enhanced antibacterial properties, showcasing the potential of azetidine derivatives in developing new antibacterial agents. The structural analysis and physicochemical property evaluation further support these compounds' utility in antibacterial drug development Frigola et al., 1994.
Safety and Hazards
将来の方向性
As for future directions, azetidines are a class of compounds that are still being explored in the field of medicinal chemistry . They are considered important due to their ubiquity in natural products and their potential in peptidomimetic and nucleic acid chemistry . Therefore, “1-(4-Amino-2,6-difluorophenyl)azetidin-3-ol”, being an azetidine, could have potential applications in these areas.
特性
IUPAC Name |
1-(4-amino-2,6-difluorophenyl)azetidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2N2O/c10-7-1-5(12)2-8(11)9(7)13-3-6(14)4-13/h1-2,6,14H,3-4,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWMWFLZJDPMILH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=C(C=C(C=C2F)N)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(3-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2535544.png)


![2-[4-(2-Naphthyloxy)phenyl]-1,3-dioxoisoindoline-5-carboxylic acid](/img/structure/B2535551.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrobenzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B2535552.png)
![2-(3,4-dimethoxyphenyl)-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2535553.png)




![N-[2-(1H-benzimidazol-2-yl)phenyl]-2,5-dichlorothiophene-3-carboxamide](/img/structure/B2535561.png)

![2-amino-1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]ethan-1-ol](/img/structure/B2535563.png)
